molecular formula C14H15N3O3 B2477329 1-(1H-indazole-6-amido)cyclopentane-1-carboxylic acid CAS No. 1094539-55-5

1-(1H-indazole-6-amido)cyclopentane-1-carboxylic acid

Cat. No. B2477329
CAS RN: 1094539-55-5
M. Wt: 273.292
InChI Key: GBEDIIRIAMGLAT-UHFFFAOYSA-N
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Description

1-(1H-indazole-6-amido)cyclopentane-1-carboxylic acid is a chemical compound . It contains a total of 37 bonds, including 22 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 2 double bonds, 10 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amide, and 1 hydroxyl group .


Synthesis Analysis

The synthesis of 1H-indazoles, which is a part of the compound, has been summarized in recent literature . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of this compound includes a total of 37 bonds. These comprise 22 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 2 double bonds, 10 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amide, and 1 hydroxyl group .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Indazole derivatives, including those related to 1-(1H-indazole-6-amido)cyclopentane-1-carboxylic acid, have been synthesized for various applications. For example, 1.2-Dimethylindazolium-3-carboxylates, derivatives of the indazole alkaloid Nigellicin, have been studied for their potential to produce N-heterocyclic carbenes of indazole, which can be utilized in various chemical reactions (Schmidt et al., 2006).
  • Crystal Structure and Molecular Analysis :

    • The crystal structure and molecular properties of indazole derivatives have been explored. For instance, the crystal structure of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide, a compound structurally similar to this compound, has been determined, providing insights into its molecular interactions and potential biological activities (Lu et al., 2020).
  • Enthalpy of Formation Studies :

    • Research has also focused on the enthalpy of formation for various indazoles, including 1H-indazole-3-carboxylic acid and similar compounds. These studies help in understanding the energy aspects of these molecules, which is crucial in chemical synthesis and potential applications (Orozco-Guareño et al., 2019).
  • Potential Pharmacological Applications :

    • Some indazole derivatives, structurally related to this compound, have been explored for their potential pharmacological applications. However, specific information on drug use and dosage, as well as drug side effects, are excluded from this overview as per your requirements.

properties

IUPAC Name

1-(1H-indazole-6-carbonylamino)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-12(16-14(13(19)20)5-1-2-6-14)9-3-4-10-8-15-17-11(10)7-9/h3-4,7-8H,1-2,5-6H2,(H,15,17)(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEDIIRIAMGLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)NC(=O)C2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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